molecular formula C10H14N2O2 B7820240 1-(4-Hydroxyphenyl)-3-propylurea

1-(4-Hydroxyphenyl)-3-propylurea

Cat. No.: B7820240
M. Wt: 194.23 g/mol
InChI Key: GMZMSILYBSHTGB-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-propylurea is a chemical compound that belongs to the class of ureas It is characterized by the presence of a phenyl group with a hydroxyl substituent at the para position and a propyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-3-propylurea can be synthesized through the reaction of 4-hydroxyaniline (p-aminophenol) with propyl isocyanate. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are implemented to obtain the final product with the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-3-propylurea can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The urea group can be reduced to form amines or other reduced derivatives.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids, such as sulfuric acid or aluminum chloride.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction: Amines, amides, and other reduced urea derivatives.

  • Substitution: Nitrophenyl derivatives, halogenated phenyl compounds, and other substituted phenyl derivatives.

Scientific Research Applications

1-(4-Hydroxyphenyl)-3-propylurea has found applications in various scientific fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

  • Medicine: It has been investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Hydroxyphenyl)-3-propylurea exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group on the phenyl ring can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets. The urea group can form hydrogen bonds with enzymes or receptors, modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.

Comparison with Similar Compounds

  • Phenylthiourea: Similar structure but contains a thiourea group instead of a urea group.

  • Phenylurea: Similar structure but lacks the hydroxyl group on the phenyl ring.

  • Paroxypropione: Contains a propionyl group instead of a propyl group.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-7-11-10(14)12-8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZMSILYBSHTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-acetoxybenzoic acid (5.0 g) and triethylamine (3.0 g) in acetone (150 mL) at 0° C. was treated with ethyl chloroformate over 5 minutes with stirring. After a further 10 minutes, sodium azide (21.5 g) in water (10 mL) was added and the mixture maintained at 5° C. for 0.5 hour. The mixture was then concentrated at 45° C. under reduced pressure and the residue dissolved in toluene (200 mL) and washed with water and dried (Na2SO4). After evaporation of 100 mL of the toluene under reduced pressure, the solution was heated under reflux for 1 hour and cooled to 5° C. before addition of n-propylamine (3 mL). After a further 15 minutes, the mixture was evaporated to dryness and the residue dissolved in methanol (50 mL) and warmed with 10% aqueous NaOH (10 mL) at 60° C. for 15 minutes. Evaporation of the methanol and addition of water and 6N HCl gave a solid which was filtered, washed with water and crystallized from acetone-ether to give 4-n-propylaminocarbonylaminophenol (3.1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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